Selamectin

Vue d'ensemble

Description

Selamectin is a topical parasiticide and anthelminthic used on dogs and cats . It treats and prevents infections of heartworms, fleas, ear mites, sarcoptic mange (scabies), and certain types of ticks in dogs, and prevents heartworms, fleas, ear mites, hookworms, and roundworms in cats . It is structurally related to ivermectin and milbemycin .

Molecular Structure Analysis

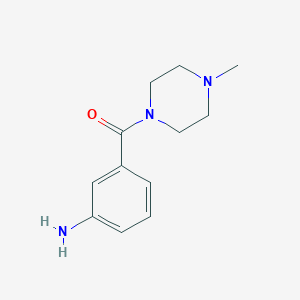

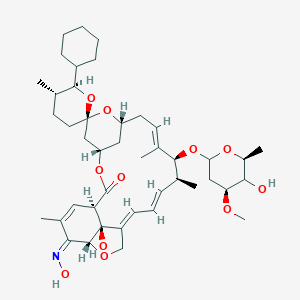

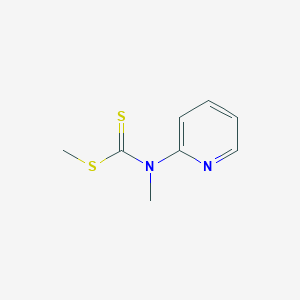

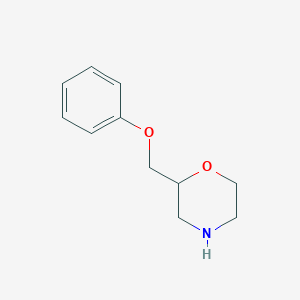

The molecular formula of Selamectin is C43H63NO11 . The molecular weight is 769.973 g/mol . The structure of Selamectin can be found in various databases such as PubChem .

Physical And Chemical Properties Analysis

Selamectin has a molecular weight of 769.973 g/mol . It is a solid substance . It is soluble in DMSO . The chemical structure of Selamectin can be found in the PubChem database .

Applications De Recherche Scientifique

Antimicrobial Drug against Hospital-Acquired Staphylococcus aureus Infections

Selamectin has been repurposed as an antimicrobial drug against hospital-acquired Staphylococcus aureus infections . It completely inhibited bacterial growth at 6.3 μg/mL concentrations against reference gram-positive strains . Further studies have been performed on selamectin activity against Staphylococcus aureus (S. aureus), using clinical isolates with different antibiotic resistance profiles and a reference biofilm-producing strain .

Treatment and Control of Flea Infestations in Cats

A new spot-on formulation of selamectin plus sarolaner has been developed for the treatment and control of naturally occurring flea infestations in cats . Administered topically once a month for 3 consecutive months at a minimum dosage of 6 mg/kg selamectin and 1 mg/kg sarolaner, it was found to be safe and highly effective .

Multi-Target Anti-Tuberculosis Drug

Selamectin has been studied for its potential as a multi-target anti-tuberculosis drug . While the in vitro interactions of selamectin and DprE1 (an essential enzyme involved in the biosynthesis of arabinogalactan, a component of the mycobacterial cell wall) have been confirmed, it is suggested that selamectin could be a multi-target anti-tuberculosis drug .

Mécanisme D'action

Target of Action

Selamectin primarily targets glutamate-gated chloride channels in parasites . These channels play a crucial role in the regulation of the nervous system in parasites .

Mode of Action

Selamectin disables parasites by activating these glutamate-gated chloride channels at muscle synapses . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells . This influx of chloride ions causes neuromuscular paralysis , impaired muscular contraction, and eventually leads to the death of the parasite .

Biochemical Pathways

It is known that the drug’s action on the glutamate-gated chloride channels leads to an influx of chloride ions into nerve and muscle cells, resulting in neurotoxicity .

Pharmacokinetics

Selamectin is rapidly absorbed transdermally and is rapidly eliminated in animals . The mean terminal half-life and maximum plasma concentrations of Selamectin were 0.93 days and 91.7 ng/mL, respectively, for animals in the 10 mg/kg group, and 0.97 days and 304.2 ng/mL, respectively, for animals in the 20 mg/kg group . Most Selamectin is excreted through feces and only a small amount through urine, mostly in the form of the parent molecule .

Result of Action

The result of Selamectin’s action is the effective treatment and prevention of infections of heartworms, fleas, ear mites, sarcoptic mange (scabies), and certain types of ticks in dogs, and prevention of heartworms, fleas, ear mites, hookworms, and roundworms in cats .

Propriétés

IUPAC Name |

(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21Z,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36-/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJYYKSVHJGXSN-XHKIUTQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O[C@@H]1C7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045903 | |

| Record name | Selamectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220119-17-5, 165108-07-6 | |

| Record name | Selamectin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220119-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avermectin A1a, 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165108076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selamectin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220119175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selamectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selamectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2aE,4E,5�S,6S,6�S,7S,8E,11R,13R,15S,17aR,20aR,20bS)-6�-Cyclohexyl-7-[(2,6-dideoxy-3-O-methyl-α-l-arabinohexopyranosyl)oxy]-3�,4�,5�,6,6�,7,10,11,14,15,20a,20bdodecahydro-20b-hydroxy-5�,6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo[4,3,2-p,q][2,6]benzodioxacyclooctadecin-13,2�-[2H]pyran)-17,20(17aH)-dione 20-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELAMECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2669OWX9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Selamectin?

A1: Selamectin, a semi-synthetic avermectin, acts by disrupting chloride channel function in invertebrates. [, , ] It binds to glutamate-gated chloride channels, which are particularly abundant in invertebrate nerve and muscle cells. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasite. [, ]

Q2: Is Selamectin effective against both internal and external parasites?

A2: Yes, Selamectin is effective against both endoparasites (internal parasites) and ectoparasites (external parasites). It controls a wide range of parasites, including fleas, flea eggs, ticks, heartworms, ear mites (Otodectes cynotis), and sarcoptic mange. [, , , , , ]

Q3: Does Selamectin target the same channels in mammals as it does in parasites?

A3: Selamectin does bind to certain chloride channels in mammals, but with much lower affinity than to those found in invertebrates. [, ] This difference in binding affinity contributes to its favorable safety profile in mammals.

Q4: What is the molecular formula and weight of Selamectin?

A4: The molecular formula of Selamectin is C48H72O14Cl2, and its molecular weight is 959.99 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize Selamectin?

A5: High-performance liquid chromatography (HPLC) coupled with a UV detector is commonly employed for the detection and quantification of Selamectin. [, , ] Additionally, mass spectrometry (MS) can be utilized for precise identification and quantification. [, ]

Q6: How is Selamectin absorbed and distributed in the body?

A7: Selamectin is readily absorbed transdermally (through the skin) following topical administration. [, , ] It distributes widely throughout the body, reaching therapeutic levels in various tissues, including the skin, blood, and internal organs. [, , , ]

Q7: How is Selamectin metabolized and excreted?

A8: Selamectin is primarily metabolized in the liver, and its metabolites are mainly excreted in the feces. [] Species-related differences in metabolism and excretion contribute to the variations observed in its pharmacokinetic profile between different animals. []

Q8: Has Selamectin demonstrated efficacy against naturally acquired parasite infections?

A10: Yes, numerous studies have shown the effectiveness of Selamectin in treating a variety of naturally acquired parasite infections in animals, including sarcoptic mange, ear mites, cheyletiellosis, and sucking lice. [, , , , , , ]

Q9: Are there any specific safety concerns associated with the use of Selamectin in certain animal populations?

A14: While generally safe, caution should be exercised when using Selamectin in pregnant or lactating animals, as well as in animals with known hypersensitivity to macrocyclic lactones. [, , , ] Always consult with a veterinarian before administering any medication to animals.

Q10: What is the rationale behind the topical application of Selamectin?

A15: Topical application of Selamectin allows for sustained release and absorption through the skin, providing prolonged systemic exposure and ensuring effective parasite control. [, , ] This route of administration also minimizes systemic side effects compared to oral or injectable formulations.

Q11: Are there any established biomarkers for monitoring the efficacy of Selamectin treatment?

A16: Currently, there are no established specific biomarkers for monitoring Selamectin efficacy. Treatment success is primarily evaluated by clinical improvement, resolution of symptoms, and the absence of parasites upon microscopic examination. [, , , , , , ]

Q12: Are there alternative medications available for treating parasite infections in animals?

A18: Yes, several alternative medications are available for treating parasite infections in animals, including other macrocyclic lactones (ivermectin, moxidectin), as well as compounds belonging to different drug classes (fipronil, imidacloprid, permethrin). [, , , , ] The choice of medication depends on the specific parasite, the animal species, and individual patient factors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B66199.png)

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)